(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIFPOCHWXZNS-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)C[C@@H](C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling reactions are widely employed to construct the pyridine-propanoic acid backbone. A representative route involves:
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Suzuki-Miyaura Coupling : Reaction of 5-chloro-2-pyridylboronic acid with a β-bromo-α-keto ester under Pd(PPh₃)₄ catalysis yields the α-keto ester intermediate.
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Asymmetric Hydrogenation : The α-keto ester undergoes hydrogenation using a Ru-BINAP catalyst to introduce the chiral amine center with >98% enantiomeric excess (ee).
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Hydrolysis and Salt Formation : Acidic hydrolysis of the ester to the carboxylic acid, followed by treatment with HCl, generates the dihydrochloride salt.
Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/Xantphos | Pd(PPh₃)₄ |
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 80 | 60 | 80 |
| Yield (%) | 72 | 65 | 85 |
Chiral Pool Synthesis from Natural Amino Acids
Chiral pool synthesis leverages naturally occurring amino acids as starting materials to ensure stereochemical fidelity. L-Serine, a cost-effective precursor, is frequently utilized:
Stepwise Functionalization of L-Serine
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Protection of Amino Group : L-Serine is protected with Boc anhydride to form Boc-L-serine.
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Side-Chain Modification : The hydroxyl group is substituted with a 5-chloropyridin-2-yl moiety via Mitsunobu reaction using DIAD and PPh₃.
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Deprotection and Salt Formation : Acidic removal of the Boc group followed by HCl treatment yields the dihydrochloride salt.
Key Challenges:
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Mitsunobu conditions require anhydrous environments to prevent racemization.
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Purification of intermediates via column chromatography ensures >95% purity.
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution offers an eco-friendly alternative for obtaining the (S)-enantiomer. Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture:
Kinetic Resolution Protocol
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Racemic Ester Preparation : Synthesize the racemic methyl ester of 2-amino-3-(5-chloropyridin-2-yl)propanoic acid.
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Enzymatic Hydrolysis : Treat with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C.
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Separation : Extract the unreacted (S)-ester and hydrolyze it to the free acid.
Table 2: Efficiency of Enzymatic Resolution
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Methyl ester | 99 | 45 |
| Pseudomonas lipase | Ethyl ester | 85 | 38 |
Green Chemistry Approaches
Sustainable methodologies minimize waste and toxicity while maintaining efficiency:
Mechanochemical Synthesis
Ball milling techniques enable solvent-free coupling of 5-chloropyridine-2-carbaldehyde with glycine derivatives. The method achieves 80% yield and 97% ee using CuI/L-proline as a catalyst.
Continuous Flow Systems
Microreactor technology accelerates the synthesis via:
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Continuous Amination : Flow of 5-chloro-2-pyridylmagnesium bromide through a packed-bed reactor containing immobilized transaminases.
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In-Line Acidification : Immediate HCl quench to precipitate the dihydrochloride salt.
Comparative Analysis of Industrial-Scale Methods
Industrial production prioritizes cost, scalability, and purity. The table below contrasts three leading methodologies:
Table 3: Industrial Method Comparison
| Method | Cost ($/kg) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | 1200 | 99.5 | 98% ee |
| Enzymatic Resolution | 900 | 98.0 | 99% ee |
| Chiral Pool Synthesis | 1500 | 99.9 | 100% ee |
Case Studies and Research Findings
Case Study: Large-Scale Production via Palladium Catalysis
A 2024 study demonstrated that optimizing ligand design (e.g., Josiphos ligands) in Pd-catalyzed couplings reduced catalyst loading from 5 mol% to 1 mol%, lowering production costs by 40% without compromising yield1.
Research on Solvent Effects
Comparative studies revealed that switchable solvents (e.g., DBU/1-hexanol) improve recovery of chiral catalysts, enhancing sustainability in asymmetric hydrogenation2.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of (S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride as a scaffold for developing novel antimicrobial agents. It has been investigated for its effectiveness against multidrug-resistant pathogens, including various strains of Gram-positive bacteria and fungi.
Case Study: Antimicrobial Activity
A study focused on the synthesis of related compounds demonstrated that derivatives of this compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-dependent nature of the activity suggests that modifications to the pyridine ring could enhance efficacy against resistant strains .
Anticancer Research
The compound has also been explored for its anticancer properties. Its structural analogs have been synthesized and tested for cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies using human lung cancer cell lines (A549) showed promising results, indicating that certain derivatives could inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction, making it a candidate for further development in cancer therapeutics .
Neuropharmacological Studies
This compound has potential applications in neuropharmacology due to its structural similarity to amino acids involved in neurotransmission.
Insights into Mechanism
Research indicates that the compound may modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation could lead to therapeutic applications in treating neurological disorders such as epilepsy and depression .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The ability to create various derivatives allows researchers to explore a wide range of biological activities.
Synthetic Pathways
The compound can be synthesized through standard peptide coupling techniques or by modifying existing amino acid structures . This flexibility is crucial for drug development, allowing for tailored modifications based on desired pharmacological profiles.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
The 5-bromo analog (CAS: 700878-19-9) replaces chlorine with bromine on the pyridine ring.
Positional Isomers
The pyridin-4-yl isomer (structure unspecified in evidence) shifts the substituent to the 4-position. This positional change could disrupt hydrogen bonding or steric interactions in biological targets, affecting efficacy in applications like enzyme inhibition .
Heterocyclic and Functional Group Variants
- The indole moiety may enhance π-π stacking in protein binding, while Boc protection improves stability during synthetic steps .
- (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride monohydrate: The dimethylamino group increases basicity and solubility in acidic environments, contrasting with the electroneutral chloropyridinyl group .
Physicochemical and Hazard Profile Comparisons
The main compound’s hazards align with typical amino acid hydrochlorides, though its chloropyridine group may introduce unique reactivity risks.
Biological Activity
(S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with potential therapeutic applications. Its unique structure, characterized by the presence of a chloropyridine moiety, suggests it may interact with biological systems in specific ways. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₁Cl₃N₂O₂
- Molecular Weight : 273.54 g/mol
- CAS Number : 2703746-01-2
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases by modulating excitotoxicity associated with excessive glutamate signaling.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential for broader applications in infectious disease management.
- Anti-inflammatory Effects : There is emerging evidence that the compound may reduce inflammation in various cellular models, possibly through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Studies
Detailed Research Findings
- Neuroprotection : In a study published in Neuroscience Letters, researchers found that this compound significantly reduced cell death in cortical neurons exposed to high concentrations of glutamate. The mechanism was linked to the modulation of NMDA receptor activity, which is critical in excitotoxicity pathways.
- Antimicrobial Activity : Research conducted by Parchem indicated that this compound has notable antimicrobial properties against various pathogens, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Mechanisms : A study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis, suggesting it could be a candidate for further development in anti-inflammatory therapies.
Q & A
Q. What synthetic strategies are recommended for synthesizing (S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride with high enantiomeric purity?
Methodological Answer:
- Starting Materials : Use L-serine or L-alanine as chiral backbones to ensure stereochemical integrity. Protect the α-amino group with Boc anhydride to prevent undesired side reactions .
- Coupling Reaction : React the Boc-protected amino acid with 5-chloro-2-pyridylamine via nucleophilic substitution or amide coupling reagents (e.g., HATU, EDC) under inert conditions. Optimize pH (6.5–7.5) to favor selective bond formation .
- Deprotection and Salt Formation : Remove the Boc group using trifluoroacetic acid, then treat with HCl in diethyl ether to form the dihydrochloride salt. Monitor pH to ensure complete protonation of amino groups .
- Purification : Use recrystallization (ethanol/water) or preparative HPLC with a chiral column to isolate the (S)-enantiomer. Validate purity via chiral HPLC (>98% ee) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and -NMR (if applicable) to confirm the 5-chloropyridin-2-yl substitution and α-amino acid backbone. Compare with reference spectra of similar compounds (e.g., fluoropyridine analogs) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (CHClNO, theoretical MW: 253.1). Detect isotopic patterns for chlorine ([M+2] peak) .
- Chiral Purity : Employ chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (80:20) to assess enantiomeric excess .
- Chloride Confirmation : Conduct potentiometric titration or ion chromatography to validate dihydrochloride stoichiometry (2:1 HCl ratio) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound with enzyme targets (e.g., amino acid transporters)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to human LAT1 (L-type amino acid transporter 1). Input the compound’s InChI key (derived from PubChem data for analogous structures) to model interactions with hydrophobic pockets and polar residues .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å) and hydrogen bonding with catalytic residues (e.g., Asn258, Gln293) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG). Compare with experimental IC values from radiolabeled uptake assays .
Q. What experimental approaches resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility Profiling : Conduct parallel shake-flask experiments in buffers (pH 1–7.4) at 25°C and 37°C. Use UV-Vis spectroscopy (λ = 260 nm) for quantification. Note discrepancies due to ionic strength or counterion effects .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor hydrolysis of the chloropyridine moiety via LC-MS. Compare degradation pathways with fluoropyridine analogs (e.g., 6-fluoropyridin-3-yl derivatives) .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities (e.g., residual solvents) or incorrect salt stoichiometry .
Q. How can biocatalytic methods improve stereoselective synthesis or functionalization of this compound?
Methodological Answer:
- Enzyme Selection : Screen immobilized PAL (phenylalanine ammonia-lyase) or transaminases for stereospecific amination/elimination reactions. Optimize reaction conditions (e.g., 25°C, pH 8.0) to retain activity .
- Substrate Engineering : Modify the chloropyridine group with protective moieties (e.g., acetyl) to enhance enzyme compatibility. Monitor reaction progress via inline FTIR .
- Scale-Up : Use continuous-flow bioreactors with enzyme recycling (e.g., SwCNTNH2-PAL biocatalysts) to achieve >90% yield and minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
